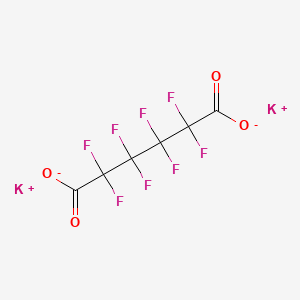

Potassium octafluoroadipate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium is a soft, silvery metal that is the seventh most abundant element in Earth’s crust . It is essential for the conduction of nerve impulses in heart, brain, and skeletal muscle; contraction of cardiac, skeletal and smooth muscles; maintenance of normal renal function, acid-base balance, carbohydrate metabolism, and gastric secretion . Octafluoroadipate is a specific compound that doesn’t have much information available.

Molecular Structure Analysis

The molecular structure of a potassium compound would depend on the specific compound . Potassium ions are often found in various structures due to their ability to form ionic bonds .Scientific Research Applications

Agricultural Research : Potassium plays a crucial role in agriculture, impacting soil health, plant physiology, and nutrition. Research emphasizes the need for a better understanding of potassium's availability in soils and its role in plant stress situations, including disease, pest resistance, and environmental stresses like frost, heat, drought, and salinity (Römheld & Kirkby, 2010).

Energy Storage Devices : Studies on aqueous electrochemical energy storage devices utilizing potassium ions highlight their advantages due to superior safety, lower cost, and excellent transport properties. Research focuses on overcoming challenges related to the large ionic radius of potassium ions, which can cause structural distortion in layered electrodes (Charles et al., 2017).

Battery Technology : Potassium-ion batteries (PIBs) are emerging as a low-cost, high-performance alternative to lithium-ion batteries. Significant research is being conducted to develop suitable electrode materials and assembly technologies for PIBs, with a focus on overcoming challenges related to cycle life and performance (Zhang, Liu, & Guo, 2019).

Nutrient Uptake and Plant Growth : Studies in the field of agriculture demonstrate the importance of potassium in enhancing nutrient uptake and plant growth. For example, potassium-solubilizing bacteria have been shown to convert insoluble potassium in the soil into a form accessible to plants, thereby reducing the need for chemical fertilizers (Zhang & Kong, 2014).

Magnetic Field Measurements : Potassium-based atomic magnetometers have been developed for ultrasensitive magnetic field measurements. These devices are capable of detecting extremely weak magnetic fields and have potential applications in various scientific fields (Dang, Maloof, & Romalis, 2009).

Mechanism of Action

Target of Action

Potassium octafluoroadipate, also known as Potassium octafluoroadipinate, is likely to interact with potassium channels in the body . These channels are broadly expressed throughout the body and play a crucial role in maintaining cellular function . They are regulated by adenine nucleotides, being activated by falling ATP and rising ADP levels .

Mode of Action

The compound’s interaction with its targets involves the regulation of potassium ion flow across the cell membrane . This regulation is crucial for maintaining the membrane potential and normal cellular function . The compound may affect the activity of ATP-sensitive K+ channels (KATP), which are inwardly-rectifying potassium channels .

Biochemical Pathways

This compound may influence several biochemical pathways. One of the key pathways is the glycerolphospholipid metabolism pathway . This pathway is crucial for the formation of phospholipids, which are major components of cell membranes. Another pathway that might be affected is the glycosylphosphatidylinositol-anchored protein biosynthesis .

Pharmacokinetics

Based on the pharmacokinetics of similar potassium compounds, it can be inferred that the compound is likely to be absorbed rapidly and reach maximum plasma concentration at 15–20 h after oral administration . The compound is likely metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 .

Result of Action

The primary result of the action of this compound is likely the regulation of potassium levels in the body . By interacting with potassium channels and influencing potassium flow, the compound may help restore normal potassium levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other ions in the environment . Additionally, the compound’s efficacy and stability might be influenced by factors such as pH and temperature .

Properties

IUPAC Name |

dipotassium;2,2,3,3,4,4,5,5-octafluorohexanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F8O4.2K/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18;;/h(H,15,16)(H,17,18);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNYDXPKDSLMHA-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)[O-].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F8K2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

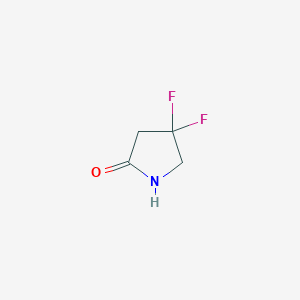

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-](/img/structure/B1429367.png)

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1429371.png)

![4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1429376.png)

![6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1429377.png)

![(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride](/img/structure/B1429385.png)